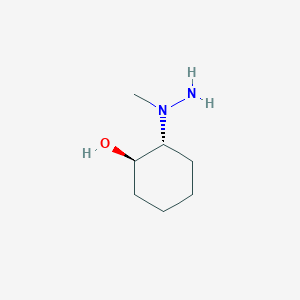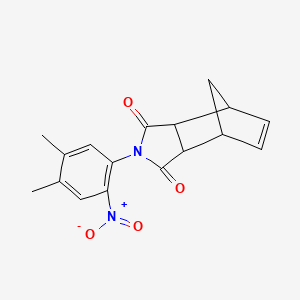![molecular formula C25H27ClN2O4S B12478165 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12478165.png)
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}-N-(1-méthoxypropan-2-yl)benzamide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau benzamide avec plusieurs groupes fonctionnels, notamment un cycle phényle substitué par un chlore, un groupe phénylsulfonyle et un substituant méthoxypropan-2-yle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}-N-(1-méthoxypropan-2-yl)benzamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend les étapes suivantes :
Formation de l’intermédiaire sulfonyl amine : Cette étape implique la réaction de la 5-chloro-2-méthylphénylamine avec le chlorure de phénylsulfonyle en conditions basiques pour former l’intermédiaire sulfonyl amine.
Couplage avec le chlorure de benzoyle : L’intermédiaire est ensuite mis à réagir avec le chlorure de benzoyle en présence d’une base pour former le dérivé benzamide.
Introduction du groupe méthoxypropan-2-yle : Enfin, le groupe méthoxypropan-2-yle est introduit par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, la synthèse automatisée et des mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}-N-(1-méthoxypropan-2-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure ou en thiol.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que des amines ou des alcoolates.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) en conditions acides.
Réduction : Réactifs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) en conditions anhydres.
Substitution : Nucléophiles tels que le méthylate de sodium ou les amines primaires en présence d’une base.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de sulfures ou de thiols.
Substitution : Formation de benzamides substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Le 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}-N-(1-méthoxypropan-2-yl)benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquête sur ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}-N-(1-méthoxypropan-2-yl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Inhibant les enzymes : Se liant à des enzymes spécifiques impliquées dans les processus biologiques et inhibant leur activité.
Modulant les récepteurs : Interagissant avec les récepteurs cellulaires pour modifier les voies de transduction du signal.
Affectant l’expression des gènes : Influençant l’expression des gènes liés à l’inflammation, à la croissance cellulaire ou à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}benzoïque
- N-(2-méthoxyphényl)-4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}benzamide
Unicité
Le 4-{[(5-chloro-2-méthylphényl)(phénylsulfonyl)amino]méthyl}-N-(1-méthoxypropan-2-yl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son substituant méthoxypropan-2-yle, en particulier, peut améliorer sa solubilité et sa biodisponibilité par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C25H27ClN2O4S |
|---|---|
Poids moléculaire |
487.0 g/mol |
Nom IUPAC |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C25H27ClN2O4S/c1-18-9-14-22(26)15-24(18)28(33(30,31)23-7-5-4-6-8-23)16-20-10-12-21(13-11-20)25(29)27-19(2)17-32-3/h4-15,19H,16-17H2,1-3H3,(H,27,29) |
Clé InChI |
KNFHIWNMRVXVNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC(C)COC)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)
![2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B12478135.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)

![1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478159.png)

![N~1~-{4-[(3-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12478176.png)
![4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B12478178.png)
![2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12478182.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12478185.png)
![2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12478190.png)
